molecular formula C14H13ClN2 B11870063 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline

Katalognummer: B11870063
Molekulargewicht: 244.72 g/mol
InChI-Schlüssel: AKTFDPCEZXGLIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline: is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline typically involves multi-step organic reactions

    Indoline Core Synthesis: The indoline core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Methylation: The methyl group can be added using methylating agents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Pyridin-4-yl Group Introduction: The pyridin-4-yl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated indoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into its reduced forms.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (Et₃N).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indoline derivatives.

    Substitution: Formation of substituted indoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Indoline derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its unique chemical properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets. The chloro and pyridin-4-yl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-(pyridin-4-yl)indoline: Lacks the methyl group at the 7th position.

    7-Methyl-2-(pyridin-4-yl)indoline: Lacks the chloro group at the 5th position.

    5-Chloro-7-methylindoline: Lacks the pyridin-4-yl group.

Uniqueness

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline is unique due to the presence of all three functional groups (chloro, methyl, and pyridin-4-yl) on the indoline core. This combination of groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C14H13ClN2

Molekulargewicht

244.72 g/mol

IUPAC-Name

5-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13ClN2/c1-9-6-12(15)7-11-8-13(17-14(9)11)10-2-4-16-5-3-10/h2-7,13,17H,8H2,1H3

InChI-Schlüssel

AKTFDPCEZXGLIX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1NC(C2)C3=CC=NC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.